molecular formula C20H19N3O2 B6131172 N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide

N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide

Cat. No.: B6131172
M. Wt: 333.4 g/mol
InChI Key: GFWRRROBSKDLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPA is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in gene regulation and chromatin remodeling.

Mechanism of Action

MPA exerts its biological effects by binding to the bromodomains of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide proteins, which are involved in the regulation of gene expression. This compound proteins are known to play a critical role in the transcriptional activation of oncogenes, which are involved in cancer development and progression. By inhibiting this compound proteins, MPA can block the transcriptional activation of oncogenes, leading to the inhibition of cancer cell growth and proliferation. MPA has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MPA has been shown to have a wide range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, MPA has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In cardiovascular research, MPA has been shown to improve cardiac function, reduce myocardial infarction size, and inhibit the expression of pro-inflammatory cytokines. MPA has also been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPA in lab experiments is its specificity for N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide proteins, which allows for targeted inhibition of oncogenes and other disease-related genes. MPA has also been shown to have low toxicity in vivo, making it a promising candidate for further preclinical and clinical studies. One of the limitations of using MPA in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. However, this limitation can be overcome by using appropriate solvents or formulation strategies.

Future Directions

There are several future directions for the research and development of MPA. One area of interest is the development of more potent and selective N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide inhibitors, which can improve the efficacy and safety of MPA in clinical settings. Another area of interest is the identification of novel therapeutic applications for MPA, such as in neurodegenerative diseases or viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of MPA, which can provide insights into the development of new therapeutic strategies.

Synthesis Methods

The synthesis of MPA involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the coupling of 2-(2-methylphenoxy)pyridine with 3-pyridinylacetic acid to form the intermediate compound, which is then treated with a methylating agent to obtain the final product, MPA. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

MPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer research, MPA has been shown to inhibit the growth and proliferation of cancer cells by targeting N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide proteins, which are involved in the transcriptional regulation of oncogenes. MPA has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. In cardiovascular research, MPA has been shown to improve cardiac function and reduce myocardial infarction size.

Properties

IUPAC Name

N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-6-2-3-9-18(15)25-20-17(8-5-11-22-20)14-23-19(24)12-16-7-4-10-21-13-16/h2-11,13H,12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWRRROBSKDLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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